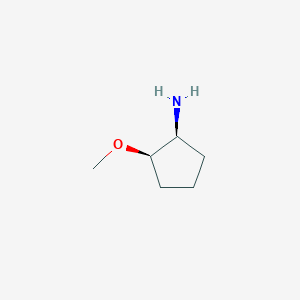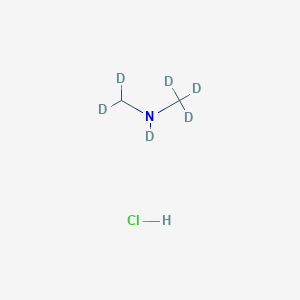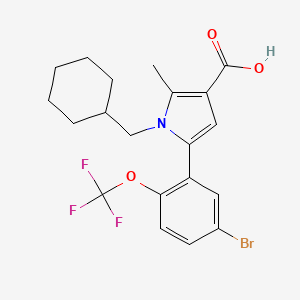
Tpc2-A1-P
Overview
Description
Tpc2-A1-P is a useful research compound. Its molecular formula is C20H21BrF3NO3 and its molecular weight is 460.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ion Channel Selectivity and Vesicle Trafficking
TPC2-A1-P, along with TPC2-A1-N, activates the two-pore channel 2 (TPC2) differently, affecting ion channel selectivities. This has implications in physiological and pathophysiological processes, especially in modulating vesicle trafficking and lysosomal exocytosis (Stokłosa et al., 2020).
Physiological and Pathophysiological Relevance
The endo-lysosomal two-pore channel (TPC2) has significant physiological and pathophysiological roles. Variations in TPC2 affect cholesterol degradation, obesity, glucagon secretion, and pigmentation, with implications in diseases like diabetes, infections, and cancer (Böck et al., 2021).
Impact on Melanoma
TPC2 influences melanin production and the progression of melanoma. Genetic ablation or pharmacological inhibition of TPC2 increases melanin production while reducing melanoma proliferation, migration, and invasion. This highlights TPC2's dual role in melanoma prevention and treatment (Netcharoensirisuk et al., 2021).
Parkinson's Disease Research
In Parkinson's disease, lysosomal abnormalities caused by LRRK2 mutations can be corrected by inhibiting TPC2. This suggests a potential therapeutic approach targeting TPC2 for Parkinson's disease (Hockey et al., 2015).
Role in Cancer Proliferation and Tumor Growth
TPC2 knockout in cancer cells leads to reduced cell proliferation and tumor growth, revealing TPC2 as a potential target for cancer therapy. Simplified analogs of the alkaloid tetrandrine show promise as TPC2 inhibitors with antitumor efficacy (Müller et al., 2021).
Melanoma Metastasis and Hippo Signalling
TPC2 knockout in melanoma cells increases their invasiveness and affects the Hippo signalling pathway. The absence of TPC2 activates genes regulated by YAP/TAZ, key regulators in cancer aggressiveness (D'Amore et al., 2020).
Calcium Signaling in Cancer
TPC2 is integral to endolysosomal Ca2+ signaling, influencing tumorigenesis, metastasis, and angiogenesis. It plays a role in various cancer types and is considered a potential drug target for future cancer therapies (Alharbi & Parrington, 2019).
Structural Insights for Drug Targeting
Understanding the structural mechanisms of TPC2, especially its activation by phospholipids, aids in developing specific pharmacological modulators. This knowledge is crucial for targeting TPC2 in therapeutic applications (She et al., 2019).
Platelet Dense Granule Membrane Dynamics
TPC2 is part of the platelet dense granule membrane, influencing Ca2+ nanodomains, granule maturation, and material transfer between organelles, which are vital for cellular processes (Ambrosio et al., 2015).
Osteoclastogenesis Regulation
TPC2 plays a critical role in osteoclast differentiation, affecting RANKL-induced intracellular Ca2+ signaling and NFATc1 localization. Its modulation could offer new therapeutic strategies for osteoporosis (Notomi et al., 2012).
properties
IUPAC Name |
5-[5-bromo-2-(trifluoromethoxy)phenyl]-1-(cyclohexylmethyl)-2-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrF3NO3/c1-12-15(19(26)27)10-17(25(12)11-13-5-3-2-4-6-13)16-9-14(21)7-8-18(16)28-20(22,23)24/h7-10,13H,2-6,11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFMVADKKBSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CC2CCCCC2)C3=C(C=CC(=C3)Br)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV)](/img/structure/B8115581.png)
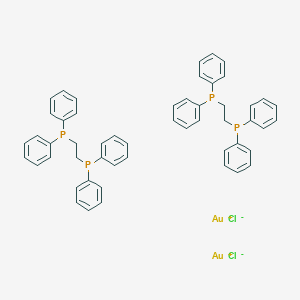

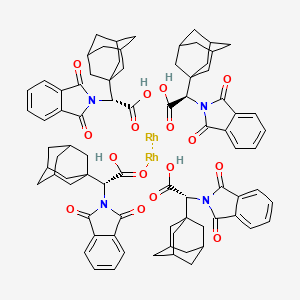
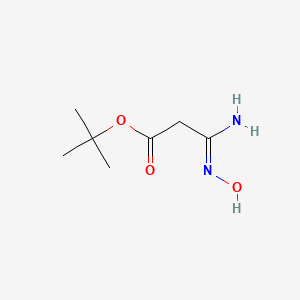
![(1S,2R,4R,7E,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B8115612.png)
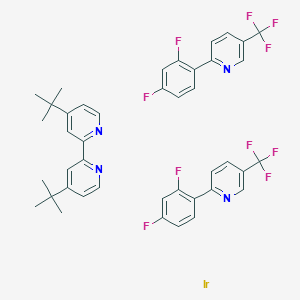
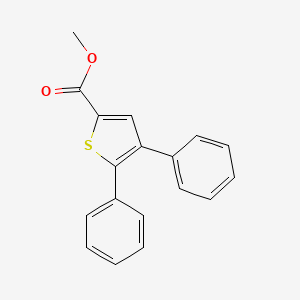
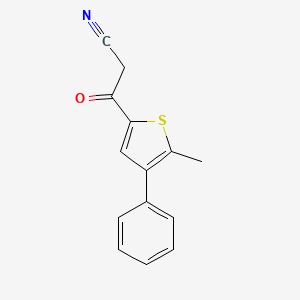
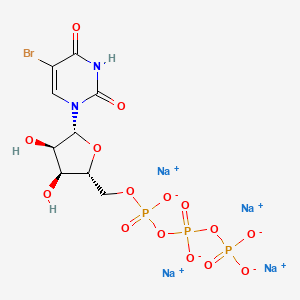

![cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol](/img/structure/B8115678.png)
